molecular formula C13H19NO2S B14290177 Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- CAS No. 121425-05-6

Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)-

Cat. No.: B14290177
CAS No.: 121425-05-6
M. Wt: 253.36 g/mol
InChI Key: PXMLHHRDESKPRI-UHFFFAOYSA-N
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Description

Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzene ring substituted with methoxy, methylthio, and diethyl groups. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- typically involves the acylation of N,N-diethyl-5-methoxy-2-(methylthio)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N,N-diethyl-5-methoxy-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methylthio groups enhances its reactivity and potential biological activities compared to other benzamides.

Properties

CAS No.

121425-05-6

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N,N-diethyl-5-methoxy-2-methylsulfanylbenzamide

InChI

InChI=1S/C13H19NO2S/c1-5-14(6-2)13(15)11-9-10(16-3)7-8-12(11)17-4/h7-9H,5-6H2,1-4H3

InChI Key

PXMLHHRDESKPRI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)OC)SC

Origin of Product

United States

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